molecular formula C24H16N6O B4011162 2,3-dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide

2,3-dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide

Cat. No.: B4011162
M. Wt: 404.4 g/mol
InChI Key: XORMQXWZRQBXTL-UHFFFAOYSA-N
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Description

2,3-Dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of nitrogen atoms within their ring structures. The unique arrangement of pyridine and quinoxaline rings in this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between pyridine derivatives and quinoxaline intermediates in the presence of catalysts can yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity. The use of advanced purification techniques like chromatography and crystallization further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2,3-Dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complex structures with metals.

    Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 2,3-dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide stands out due to its unique combination of pyridine and quinoxaline rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

IUPAC Name

2,3-dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N6O/c31-24(28-17-6-5-11-25-15-17)16-9-10-18-21(14-16)30-23(20-8-2-4-13-27-20)22(29-18)19-7-1-3-12-26-19/h1-15H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORMQXWZRQBXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=CN=CC=C4)N=C2C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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